4-Bromobenzofuran-5-ol is a chemical compound belonging to the benzofuran family, characterized by a bromine atom attached to the benzene ring. Its molecular formula is C8H5BrO2, and it has a molecular weight of 213.03 g/mol. The compound exhibits a unique structure that combines an aromatic benzofuran system with a hydroxyl group and a bromine substituent, contributing to its interesting chemical and biological properties .
Research indicates that 4-bromobenzofuran-5-ol possesses significant biological activities. It has been studied for its potential antimicrobial and antioxidant properties. Some studies suggest it may serve as a scaffold for drug development, particularly in the context of anticancer agents. The compound's mechanism of action is believed to involve interaction with specific molecular targets, influencing various cellular processes .
Several synthesis methods have been developed for 4-bromobenzofuran-5-ol:
4-Bromobenzofuran-5-ol finds applications across multiple fields:
The interaction studies of 4-bromobenzofuran-5-ol focus on its pharmacological properties. It has shown potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism. Additionally, its antimicrobial properties have been evaluated against various pathogens, demonstrating promising results against bacteria and fungi .
4-Bromobenzofuran-5-ol shares structural similarities with several other compounds in the benzofuran family. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 7-Bromobenzofuran-5-ol | Bromine at position 7 | 0.98 |
| 4-Bromobenzofuran | Lacks hydroxyl group | 0.94 |
| 2-Bromo-4-(hydroxymethyl)phenol | Contains hydroxymethyl group | 0.76 |
| (3-Bromo-4-methoxyphenyl)methanol | Methoxy substituent instead of bromine | 0.76 |
| (7-Bromo-2,3-dihydrobenzofuran) | Dihydrobenzofuran structure | 0.80 |
The uniqueness of 4-bromobenzofuran-5-ol lies in its specific substitution pattern and functional groups, which confer distinctive chemical reactivity and biological properties compared to these similar compounds .